Butadiene monoxide is a clear, light yellow liquid []. It's a small molecule with the chemical formula C₄H₆O. While its natural occurrence is not well documented, it is synthesized in labs for various research purposes []. One specific application is as a starting material for the synthesis of complex natural products like (-)-bulgecinine and (+)-broussonetine G, which are found in some plants and have potential biological activities [].
Butadiene monoxide possesses a unique structure containing both a carbon-carbon double bond and a three-membered epoxide ring. The epoxide ring consists of one oxygen atom bound to two carbon atoms. This structure makes the molecule highly reactive, particularly towards ring-opening reactions [].
Butadiene monoxide can be synthesized through various methods. One common approach involves the reaction of 1,3-butadiene with peracetic acid [].
C₄H₆ + CH₃COOOOH → C₄H₆O + CH₃COOH(Butadiene) (Peracetic acid) (Butadiene monoxide) (Acetic acid)
Due to its reactive epoxide ring, butadiene monoxide can undergo various ring-opening reactions with nucleophiles (electron-donating species). For example, it can react with water to form 1,4-butanediol [].
C₄H₆O + H₂O → C₄H₁₀O₂(Butadiene monoxide) (Water) (1,4-Butanediol)
Flammable;Irritant